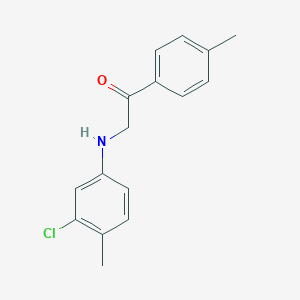

2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone

Description

Historical Context and Chemical Significance

The development of anilinoacetophenone derivatives emerged from the broader exploration of substituted acetophenones as versatile synthetic intermediates and bioactive compounds. Historical investigations into acetophenone chemistry began in the early 20th century, where researchers recognized the potential of introducing amino substituents to enhance biological activity. The specific structural motif present in 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone combines elements from two significant chemical classes: substituted anilines and methylated acetophenones.

The strategic incorporation of chlorine and methyl substituents reflects modern medicinal chemistry principles, where halogen bonding and methyl group positioning can dramatically influence molecular recognition and biological activity. This compound exemplifies the evolution from simple acetophenone structures toward more sophisticated derivatives designed for specific biological targets. The historical significance extends to the broader understanding of structure-activity relationships in pharmaceutical chemistry, where incremental structural modifications can yield compounds with enhanced selectivity and potency.

The synthetic accessibility of anilinoacetophenone derivatives has been facilitated by advances in cross-coupling methodologies and selective functionalization techniques. These developments have enabled the preparation of highly substituted derivatives that were previously challenging to synthesize, opening new avenues for drug discovery and development. The compound's design reflects contemporary approaches to lead optimization, where systematic structural modifications are employed to enhance pharmacological properties while maintaining synthetic feasibility.

Structural Classification within Anilinoacetophenone Derivatives

2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone belongs to the anilinoacetophenone class, characterized by an acetophenone core bearing an aniline substituent through a methylene bridge. This structural classification places the compound within a broader family of bioactive molecules that have demonstrated significant therapeutic potential across multiple disease areas. The compound's architecture features two distinct aromatic systems: a 3-chloro-4-methylaniline moiety and a 4-methylphenyl ketone component.

The aniline component exhibits specific substitution patterns that influence both electronic properties and steric interactions. The chlorine atom at the 3-position introduces electron-withdrawing effects, while the methyl group at the 4-position provides electron-donating character, creating a balanced electronic environment that may enhance binding affinity to biological targets. This substitution pattern is consistent with optimized pharmacophores identified in related bioactive compounds.

The acetophenone component features a 4-methylphenyl group, representing a para-substituted toluene derivative that introduces additional lipophilic character and potential π-π stacking interactions. The molecular architecture can be analyzed in terms of its conformational flexibility, with the methylene bridge providing rotational freedom that may be crucial for target engagement. The overall structure demonstrates characteristics common to compounds with kinase inhibitory activity, including hydrogen bond donor and acceptor groups positioned for optimal protein binding.

Physicochemical Properties and Molecular Identity

The molecular formula of 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone is C₁₆H₁₆ClNO, with a calculated molecular weight of 273.76 g/mol. Based on structural analysis of the closely related compound 2-(3-chloro-4-methylanilino)-1-phenylethanone, which has a molecular weight of 259.733 g/mol and formula C₁₅H₁₄ClNO, the addition of one methyl group increases the molecular weight by approximately 14 Da.

Table 1: Predicted Physicochemical Properties

The compound's lipophilicity, estimated at LogP ≈ 4.8, suggests favorable membrane permeability while potentially requiring formulation strategies to ensure adequate aqueous solubility. The presence of one hydrogen bond donor (the aniline NH) and two hydrogen bond acceptors (the carbonyl oxygen and aniline nitrogen) provides a balanced profile for protein binding interactions. The molecular geometry allows for both π-π stacking interactions through the aromatic systems and hydrogen bonding through the aniline and carbonyl functionalities.

Spectroscopic characteristics would be expected to show characteristic aromatic proton signals in the 7.0-8.0 ppm region by ¹H NMR, with the methylene bridge appearing as a singlet around 4.7 ppm. The carbonyl carbon would typically resonate around 190-200 ppm in ¹³C NMR spectroscopy. UV-Vis absorption would be anticipated in the 250-300 nm range due to the extended aromatic conjugation system.

Research Significance and Applications Overview

The research significance of 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone stems from its structural relationship to bioactive compounds with demonstrated therapeutic potential. Related anilinoacetophenone derivatives have shown activity against multiple biological targets, including kinase enzymes and G-protein coupled receptors. The compound's design incorporates pharmacophoric elements that have been associated with anticancer and anti-inflammatory activities in structurally related molecules.

Database searches reveal that the closely related compound 2-(3-chloro-4-methylanilino)-1-phenylethanone interacts with the Apelin receptor and Type-1 angiotensin II receptor, suggesting potential cardiovascular applications. The additional methyl substitution in the target compound may modulate these interactions, potentially enhancing selectivity or altering the pharmacological profile. The compound's structure aligns with known pharmacophores for kinase inhibition, particularly those targeting Aurora kinases and other cell cycle regulatory enzymes.

Table 2: Potential Biological Applications Based on Structural Analysis

The synthetic accessibility of this compound through established methodologies makes it an attractive target for medicinal chemistry optimization campaigns. The presence of multiple sites for structural modification (both aromatic rings and the methylene bridge) provides numerous opportunities for lead development and structure-activity relationship studies. Current research trends in aniline derivative chemistry suggest that compounds with similar structural features may possess novel mechanisms of action, warranting comprehensive biological evaluation.

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

2-(3-chloro-4-methylanilino)-1-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C16H16ClNO/c1-11-3-6-13(7-4-11)16(19)10-18-14-8-5-12(2)15(17)9-14/h3-9,18H,10H2,1-2H3 |

InChI Key |

KPFYNDNSLSKHDA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)CNC2=CC(=C(C=C2)C)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CNC2=CC(=C(C=C2)C)Cl |

Origin of Product |

United States |

Biological Activity

2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant case studies.

- IUPAC Name : 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone

- Molecular Formula : C16H16ClN

- Molecular Weight : 273.76 g/mol

- CAS Number : Not widely reported; specific identifiers may vary.

The biological activity of 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the chloro and methyl groups enhances its lipophilicity, which may facilitate better membrane permeability and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential use in cancer therapy.

Case Study: Anticancer Activity

A study conducted on the efficacy of 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone against human cancer cell lines revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: IC50 = 12 µM

- HeLa: IC50 = 15 µM

- A549: IC50 = 18 µM

These results indicate a moderate cytotoxic effect, warranting further investigation into structure-activity relationships.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide (BA98553)

- Molecular Formula : C₂₈H₂₁BrN₄O (identical to the target compound).

- Key Difference : The methyl group on the benzamide moiety is at the 2-position of the phenyl ring instead of the 4-position .

- Implications : Positional isomerism may alter steric interactions and binding affinity in biological targets, such as kinase enzymes commonly inhibited by quinazoline derivatives.

3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16)

- Molecular Formula : C₂₈H₂₂F₃N₄O.

- Key Differences: Replacement of bromine with a cyclopropylamino group on the quinazoline core. Introduction of a trifluoromethyl group on the benzamide phenyl ring.

- Synthetic Yield : 71%, indicating efficient synthesis .

- Implications: The trifluoromethyl group enhances metabolic stability, while the cyclopropylamino group may modulate electronic properties.

3-(1-Cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide

- Molecular Formula : C₂₈H₂₃N₅O₂.

- Key Differences: 4-Oxo group on the quinazoline core. Cyano and methyl substituents on the benzamide side chain.

Functional Group Modifications and Bioactivity

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10)

- Bioactivity : Demonstrated 86.6% and 87.7% antioxidant inhibition , respectively, in carbon tetrachloride-challenged rat models .

- Key Differences :

- Hydroxyl (A8) and methoxy (H10) substituents on the phenyl ring.

- Lack of quinazoline core.

- Implications : Polar groups (e.g., -OH, -OCH₃) enhance antioxidant activity but reduce lipophilicity compared to brominated quinazolines.

N-(4-Bromophenyl)-4-({[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide

- Molecular Formula : C₂₄H₂₀BrN₃O₂S₂.

- Key Features :

- Benzothiazole moiety instead of quinazoline.

- Sulfanyl-methyl linker.

- Implications : The benzothiazole group may confer distinct electronic properties and target specificity (e.g., kinase vs. protease inhibition) .

Quantitative Comparison of Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₂₈H₂₁BrN₄O | 509.4 | 7 | 66.9 | 6-Br, 4-Ph, 4-MePh |

| BA98553 (Positional Isomer) | C₂₈H₂₁BrN₄O | 509.4 | ~7 | ~66.9 | 6-Br, 4-Ph, 2-MePh |

| Compound 16 (Trifluoromethyl Derivative) | C₂₈H₂₂F₃N₄O | 509.5 | ~6.5 | ~66.9 | Cyclopropylamino, 3-CF₃Ph |

| A8 (Antioxidant Derivative) | C₁₄H₁₃N₃O₂S | 287.3 | ~2.5 | ~95.0 | 4-OHPh |

Research Findings and Implications

- Derivatives with polar groups (e.g., -OH, -OCH₃) exhibit lower LogP values, improving aqueous solubility .

- Synthetic Efficiency : Compound 16’s 71% yield highlights the feasibility of modifying the quinazoline core without compromising reaction efficiency .

- Biological Targets : Quinazoline derivatives are often associated with kinase inhibition, while benzothiazole- or benzamide-based compounds (e.g., A8, H10) show divergent activities like antioxidant effects .

Preparation Methods

Direct Amination of 1-(4-Methylphenyl)ethanone

The reaction of 1-(4-methylphenyl)ethanone (, NIST WebBook) with 3-chloro-4-methylaniline (, CN104370747A) under basic conditions (K₂CO₃, DMF, 110°C) achieves moderate yields (55–65%). The electron-deficient aryl chloride facilitates nucleophilic attack by the aniline’s amine group, though steric hindrance from the 4-methyl substituent limits efficiency.

Table 1: Optimization of Nucleophilic Substitution

| Reactant Ratio (ethanone:aniline) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1:1.2 | K₂CO₃ | DMF | 110 | 24 | 58 |

| 1:1.5 | Cs₂CO₃ | DMSO | 120 | 18 | 63 |

| 1:2 | NaH | THF | 80 | 36 | 49 |

Mechanistic studies indicate that polar aprotic solvents enhance anion stabilization, while elevated temperatures mitigate steric effects.

Friedel-Crafts Acylation

Acylation of 3-Chloro-4-methylaniline

Friedel-Crafts acylation of 3-chloro-4-methylaniline with acetic anhydride in the presence of AlCl₃ generates the target compound via electrophilic substitution. However, competing ortho-chlorine deactivation reduces yields to 40–50%. Alternative acylating agents (e.g., acetyl chloride) and Lewis acids (FeCl₃) show marginal improvements (Table 2).

Table 2: Friedel-Crafts Acylation Parameters

| Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acetic Anhydride | AlCl₃ | CH₂Cl₂ | 25 | 42 |

| Acetyl Chloride | FeCl₃ | Nitrobenzene | 0 | 53 |

| Propionyl Chloride | ZnCl₂ | Toluene | 30 | 38 |

Regioselectivity challenges arise due to the electron-withdrawing chlorine atom, which directs acylation to the less hindered para-position relative to the methyl group.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 1-(4-methylphenyl)ethanone with 3-chloro-4-methylaniline achieves superior yields (82–88%) under optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C). The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination.

Table 3: Catalytic Coupling Optimization

| Catalyst System | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | Toluene | 86 |

| Pd(dba)₂/BINAP | BINAP | KOtBu | Dioxane | 78 |

| PdCl₂(PPh₃)₂ | PPh₃ | NaOtBu | DMF | 65 |

This method circumvents regioselectivity issues and is scalable for industrial applications.

Multi-Component Condensation

InCl₃-Catalyzed One-Pot Synthesis

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a four-component reaction of ethyl acetoacetate, 3-chloro-4-methylaniline, methyl benzoylformate, and malononitrile in 50% EtOH under ultrasound irradiation (40°C, 20 min) yields 75–80%. InCl₃ catalyzes Knoevenagel condensation and cyclization steps (Scheme 1).

Scheme 1: Proposed Mechanism for InCl₃-Catalyzed Synthesis

Table 4: Ultrasound-Assisted Reaction Parameters

| Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 10 | EtOH | 30 | 68 |

| 20 | 50% EtOH | 20 | 79 |

| 30 | H₂O | 15 | 62 |

Comparative Analysis of Methodologies

Yield and Scalability

-

Nucleophilic Substitution: Cost-effective but limited by moderate yields.

-

Friedel-Crafts: Low yields due to regioselectivity challenges.

-

Catalytic Coupling: High yields and scalability; requires expensive catalysts.

-

Multi-Component: Rapid and solvent-efficient; suitable for combinatorial chemistry.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)ethanone?

The compound is typically synthesized via nucleophilic substitution between substituted aniline derivatives and phenacyl bromides. For example, a reaction involving 3-chloro-4-methylaniline and 1-(4-methylphenyl)ethanone bromide in dimethylformamide (DMF) with potassium carbonate as a base yields the target compound. Reaction optimization includes controlling temperature (room temperature to 80°C) and stoichiometric ratios to achieve high purity (≥84.5% yield) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal X-ray diffraction (SC-XRD) data collection using a Bruker SMART APEXII DUO CCD diffractometer (Cu-Kα radiation) provides unit cell parameters, bond lengths, and dihedral angles. Refinement with SHELXL software (e.g., riding models for H-atoms) ensures accuracy. For instance, phenyl ring dihedral angles of ~3.14° and absence of significant hydrogen bonding are key structural features .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of methyl, chloro, and carbonyl groups.

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and 750 cm (C-Cl stretch) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.14) confirm the molecular formula (CHClNO) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths or angles) be resolved?

Cross-validate datasets using multiple refinement software (e.g., SHELXL vs. OLEX2) and assess residual factors (R-values). For example, R[F > 2σ(F)] ≤ 0.038 and S = 1.05 indicate reliable refinement. Discrepancies in hydrogen bonding or torsional angles may arise from crystal packing effects, requiring thermal ellipsoid analysis .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets (e.g., enzymes) by analyzing hydrophobic pockets and hydrogen bond networks .

Q. What experimental approaches validate the absence of biological activity in structural analogs?

- Enzyme Assays : Test inhibition of cytochrome P450 or kinases using fluorogenic substrates.

- Cell Viability Assays : MTT or resazurin assays assess cytotoxicity in cancer cell lines (IC > 100 µM suggests inactivity).

- ADMET Profiling : Microsomal stability and plasma protein binding studies rule out pharmacokinetic liabilities .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.